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molecular formula C8H6ClN B017816 6-Chloroindole CAS No. 17422-33-2

6-Chloroindole

Cat. No. B017816
M. Wt: 151.59 g/mol
InChI Key: YTYIMDRWPTUAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04147786

Procedure details

The starting material is prepared as follows: To the solution of 265 ml of acetic acid, 116 ml of 36% aqueous formaldehyde and 190 ml of 40% aqueous dimethylamine, 226.5 g of 6-chloroindole are added portionwise during 45 minutes while stirring at about 40°. The mixture is heated to 60° for 15 minutes and stirred at room temperature for 1 hour. It is cooled to 10°, combined with 500 ml of water, 400 ml of 25% aqueous sodium hydroxide and 100 ml of 20% aqueous sodium carbonate, stirred for 1/2 hour at 10°-20°, and filtered. The filtrate is combined with 250 ml 12% aqueous sodium carbonate, stirred for 1/2 hour, again filtered, both residues are washed with about 3 lt of water, combined and dried, to yield 300 g of 6-chloro-3-dimethylaminomethylindole melting at 130°-133°.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
116 mL
Type
reactant
Reaction Step Four
Quantity
190 mL
Type
reactant
Reaction Step Four
Quantity
226.5 g
Type
reactant
Reaction Step Four
Quantity
265 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C=O.[CH3:3][NH:4][CH3:5].[Cl:6][C:7]1[CH:15]=[C:14]2[C:10]([CH:11]=[CH:12][NH:13]2)=[CH:9][CH:8]=1.[OH-].[Na+].[C:18](=O)([O-])[O-].[Na+].[Na+]>O.C(O)(=O)C>[Cl:6][C:7]1[CH:15]=[C:5]2[C:10]([C:11]([CH2:12][N:13]([CH3:18])[CH3:14])=[CH:3][NH:4]2)=[CH:9][CH:8]=1 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
116 mL
Type
reactant
Smiles
C=O
Name
Quantity
190 mL
Type
reactant
Smiles
CNC
Name
Quantity
226.5 g
Type
reactant
Smiles
ClC1=CC=C2C=CNC2=C1
Name
Quantity
265 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring at about 40°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 60° for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled to 10°
STIRRING
Type
STIRRING
Details
stirred for 1/2 hour at 10°-20°
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
stirred for 1/2 hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
again filtered
WASH
Type
WASH
Details
both residues are washed with about 3 lt of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=CNC2=C1)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 300 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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